BenchChemオンラインストアへようこそ!

T-448 free base

Hematological Safety Thrombocytopenia LSD1-GFI1B Complex

T-448 free base is a CNS-penetrant, irreversible LSD1 inhibitor with an IC50 of 22 nM. It is uniquely engineered to preserve LSD1-cofactor complex integrity, eliminating the dose-limiting thrombocytopenia observed with other LSD1 inhibitors. This enables chronic CNS dosing and robust brain H3K4 methylation without hematological toxicity. Ideal for long-term preclinical studies in neurodevelopmental and neurodegenerative disease models. Buy for your epigenetic research today.

Molecular Formula C17H20N4OS
Molecular Weight 328.4 g/mol
Cat. No. B11933423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-448 free base
Molecular FormulaC17H20N4OS
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4
InChIInChI=1S/C17H20N4OS/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22)/t14-,15+/m1/s1
InChIKeyHQRYNOVKRKLADI-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-448 Free Base: A CNS-Penetrant, Irreversible LSD1 Inhibitor with Differentiated Hematological Safety for Neuroepigenetic Research and Drug Discovery Procurement


T-448 free base (3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate) is a potent, orally active, irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) with an IC50 of 22 nM against recombinant human LSD1 [1]. It belongs to a unique class of LSD1 inhibitors that selectively target the enzyme's catalytic activity without disrupting the LSD1-cofactor complex (e.g., LSD1-GFI1B), a property that distinguishes it from earlier tranylcypromine-based inhibitors and confers a markedly improved hematological safety profile, including the absence of thrombocytopenia even at high doses in vivo [1]. T-448 is CNS-penetrant, enhances brain H3K4 methylation, and has demonstrated efficacy in restoring learning function in preclinical models of NMDA receptor hypofunction [1].

Why LSD1 Inhibitor Selection Cannot Be Reduced to IC50 Alone: The Critical Distinction of T-448's Hematological Safety Profile


LSD1 inhibitors are not functionally interchangeable. While many compounds in this class demonstrate nanomolar potency in enzymatic assays (e.g., ORY-1001 IC50 <20 nM, GSK2879552 IC50 16 nM, TAK-418 IC50 2.9 nM), their translational utility—particularly for CNS applications—is heavily constrained by divergent off-target and on-target toxicity profiles [1][2][3][4]. Conventional tranylcypromine-derived LSD1 inhibitors (e.g., T-711, GSK2879552) disrupt the LSD1-GFI1B cofactor complex, leading to dose-limiting thrombocytopenia and other hematological toxicities that severely narrow therapeutic windows and preclude chronic dosing [1]. T-448 was specifically engineered to overcome this liability through a distinct binding mechanism that generates a compact formyl-FAD adduct, preserving LSD1-cofactor complex integrity [1]. Consequently, T-448 achieves robust brain target engagement and behavioral efficacy without inducing thrombocytopenia, a combination not observed with earlier-generation LSD1 inhibitors [1]. For studies requiring repeated dosing, CNS exposure, or models sensitive to hematological perturbations, substitution with other LSD1 inhibitors will fundamentally alter experimental outcomes.

Quantitative Differentiation Evidence for T-448 Free Base: Comparator-Driven Data for Informed Scientific Procurement


Superior Hematological Safety: T-448 Does Not Cause Thrombocytopenia at Doses Up to 100 mg/kg, in Contrast to T-711 and Other Tranylcypromine-Based Inhibitors

In a direct head-to-head in vivo comparison, T-448 exhibited a markedly superior hematological safety profile relative to T-711 (a tranylcypromine-based LSD1 inhibitor) in ICR mice. T-711 administered at 10 mg/kg/day or higher for 4 days caused a significant decrease in platelet numbers (thrombocytopenia), whereas T-448 at doses up to 100 mg/kg/day did not induce any change in platelet counts [1]. Over a 2-week repeated dosing period, T-711 at 30 mg/kg caused significant reductions in both red blood cells and platelets, while T-448 at 100 mg/kg resulted in only a limited (14%) reduction in red blood cells with no effect on platelets or white blood cells [1]. This differential safety profile is mechanistically linked to T-448's minimal impact on the LSD1-GFI1B cofactor complex, a critical regulator of hematopoietic differentiation [1].

Hematological Safety Thrombocytopenia LSD1-GFI1B Complex Toxicology

High Selectivity for LSD1 Over MAO-A/B: >4,500-Fold Selectivity Window Minimizes Off-Target Confounds

T-448 demonstrates exceptional selectivity for LSD1 over the structurally related flavin adenine dinucleotide (FAD)-dependent enzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which share high amino acid sequence homology with LSD1 [1]. T-448 exhibited >4,500-fold selectivity over both MAO-A and MAO-B [1]. This high selectivity contrasts with earlier LSD1 inhibitors (e.g., tranylcypromine derivatives) which often retain significant MAO inhibitory activity, introducing confounding neurochemical effects in CNS studies. This selectivity is consistent across the T-448/TAK-418 chemotype, which was specifically designed to minimize MAO inhibition [1].

Selectivity MAO-A MAO-B Off-Target Effects CNS Pharmacology

CNS Target Engagement and Functional Efficacy: Brain LSD1 Inhibition and Restored Learning in NMDA Receptor Hypofunction Model

T-448 achieves functional brain target engagement following oral administration. In ICR mice, T-448 at 10 mg/kg p.o. produced full inhibition of LSD1 enzyme activity in the hippocampus, as measured by ex vivo LSD1 enzyme assays [1]. This brain target engagement translated into epigenetic modulation: T-448 significantly increased H3K4me2 levels in the mouse cortex at doses ≥1 mg/kg/day after 9-day repeated administration [1]. In a disease-relevant model of NMDA receptor hypofunction (NR1-hypo mice), T-448 treatment for 3 weeks (3 mg/kg/day, p.o.) increased H3K4me2 levels around key synaptic plasticity genes (Bdnf, Arc, Fos) and partially restored learning function in contextual fear conditioning and Morris water maze tests, whereas vehicle-treated NR1-hypo mice exhibited significant learning deficits [1].

CNS Penetration Brain Target Engagement Cognitive Function Epigenetics Neurodevelopmental Disorders

Minimal Impact on LSD1-GFI1B Cofactor Complex: Preserved Complex Integrity at Concentrations Up to 10 µM

The mechanism underlying T-448's superior hematological safety is its minimal disruption of the LSD1-GFI1B cofactor complex. In co-immunoprecipitation experiments using TF-1a erythroblast cells, T-448 at concentrations up to 10 µM did not disrupt the interaction between LSD1 and GFI1B, whereas the tranylcypromine-based inhibitor T-711 robustly reduced this interaction at 1 µM [1]. Furthermore, T-448 at concentrations up to 10 µM did not increase GFI1 mRNA expression in TF-1a cells (fold-change <2), in contrast to T-711 which induced GFI1 expression at 1 µM [1]. This differential impact is attributed to the formation of a compact formyl-FAD adduct by T-448, which inactivates LSD1 catalytic activity without sterically perturbing the cofactor binding interface [1].

LSD1-Cofactor Complex GFI1B Mechanism of Action Hematopoiesis Epigenetics

Optimal Application Scenarios for T-448 Free Base Based on Verifiable Differentiation Evidence


Chronic CNS Dosing Studies Requiring LSD1 Inhibition Without Hematological Confounds

In preclinical models of neurodevelopmental disorders (e.g., autism spectrum disorder, schizophrenia models) or neurodegenerative conditions where chronic LSD1 inhibition is hypothesized to be beneficial, T-448 enables repeated oral dosing without the risk of dose-limiting thrombocytopenia or anemia [1]. This is critical for long-term behavioral studies where hematological toxicity would compromise animal welfare and confound cognitive assessments. The minimal impact on the LSD1-GFI1B complex [1] ensures that observed behavioral improvements are due to CNS epigenetic modulation rather than indirect effects of systemic toxicity.

Investigating LSD1 Biology in Hematopoiesis-Sensitive Contexts

For researchers studying the role of LSD1 in hematopoietic stem cell differentiation or in disease models where bone marrow function must remain intact, T-448 is uniquely suited. Unlike T-711 and other tranylcypromine-based inhibitors that disrupt LSD1-GFI1B and cause thrombocytopenia [1], T-448 allows for inhibition of LSD1 catalytic activity in peripheral tissues without compromising platelet production [1]. This enables experimental designs where LSD1 function is interrogated without the confounding variable of drug-induced cytopenias.

Neuroepigenetic Target Engagement Studies Requiring High MAO Selectivity

In CNS pharmacology studies where LSD1-mediated epigenetic changes must be distinguished from monoaminergic signaling, T-448's >4,500-fold selectivity over MAO-A and MAO-B [1] is essential. This high selectivity eliminates off-target elevation of synaptic monoamine levels that could otherwise confound behavioral readouts or neurochemical measurements. T-448 is therefore the preferred tool compound for dissecting the specific contribution of H3K4 methylation to synaptic plasticity, learning, and memory.

Benchmarking Next-Generation LSD1 Inhibitors with Improved Therapeutic Index

T-448 serves as a critical reference compound for medicinal chemistry programs aiming to develop LSD1 inhibitors with improved safety margins. Its well-characterized profile—IC50 22 nM, >4,500-fold MAO selectivity, CNS penetration, preservation of LSD1-cofactor complex, and absence of thrombocytopenia at 100 mg/kg [1]—provides a benchmark against which new chemical entities can be compared in head-to-head assays for potency, selectivity, complex disruption, and in vivo hematological safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for T-448 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.